

The Discovery and Development of Alk2-IN-2: A Selective Kinase Inhibitor

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Compound of Interest

Compound Name: Alk2-IN-2

Cat. No.: B2724169

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A targeted approach to inhibiting Activin receptor-like kinase 2 (ALK2) led to the discovery of **Alk2-IN-2**, a potent and selective inhibitor with promising therapeutic potential. This technical guide delves into the history of its development, detailing the scientific rationale, experimental validation, and key molecular characteristics.

Alk2-IN-2, also identified as compound 23 in its primary publication, emerged from a focused effort to improve the selectivity of previous ALK2 inhibitors. The development of this small molecule inhibitor represents a significant step forward in the quest for targeted therapies for diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.

From Broad Inhibition to Targeted Selectivity: The Genesis of Alk2-IN-2

The story of **Alk2-IN-2** begins with the pyrazolo[1,5-a]pyrimidine-based inhibitor, LDN-193189. While a potent inhibitor of ALK2, LDN-193189 lacked selectivity, also inhibiting the highly homologous ALK3 and exhibiting off-target effects on a broader range of kinases. This lack of specificity posed a challenge for its therapeutic development, as off-target effects can lead to undesirable side effects.

Recognizing this limitation, researchers embarked on a structure-activity relationship (SAR) study to identify modifications to the LDN-193189 scaffold that would enhance its selectivity for ALK2. The key breakthrough came with the replacement of the quinoline moiety in LDN-

193189 with a 4-(sulfamoyl)naphthyl group. This strategic chemical alteration resulted in the synthesis of a new series of compounds, including **Alk2-IN-2**, which demonstrated a remarkable increase in selectivity for ALK2 over other ALK subtypes.

Unveiling the Potency and Selectivity of Alk2-IN-2

Alk2-IN-2 distinguishes itself with its high potency and exceptional selectivity for ALK2. In biochemical assays, **Alk2-IN-2** exhibits a half-maximal inhibitory concentration (IC₅₀) of 9 nM against ALK2.^[1] Impressively, it is over 700-fold more selective for ALK2 than for the closely related ALK3.^[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

The inhibitor's cellular activity was confirmed in C2C12 cells, a mouse myoblast cell line commonly used to study bone morphogenetic protein (BMP) signaling. In a BMP6-induced transcriptional activity assay, **Alk2-IN-2** demonstrated a half-maximal effective concentration (EC₅₀) of 8 nM.^[1] Furthermore, studies have shown that **Alk2-IN-2** can protect endothelial cells from oxidative stress.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Alk2-IN-2**, providing a clear comparison of its activity and properties.

Parameter	Value	Assay
ALK2 IC ₅₀	9 nM	Biochemical Kinase Assay
ALK3 Selectivity	>700-fold vs. ALK2	Biochemical Kinase Assay
EC ₅₀	8 nM	BMP6-induced Transcriptional Activity in C2C12 cells

Table 1: In Vitro Activity of **Alk2-IN-2**

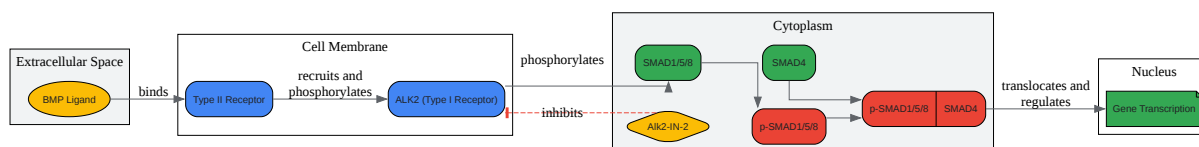
Route of Administration	Dose (mg/kg)	Key Pharmacokinetic Parameters in Mice
Intravenous (i.v.)	2	AUC _{0-∞} : 1350 hrng/mLt _{1/2} : 2.1 hCl: 24.7 mL/min/kgVdss: 2.1 L/kg
Oral (p.o.)	5	AUC _{0-∞} : 1680 hrng/mLt _{1/2} : 2.5 hCmax: 450 ng/mL%F: 49.8

Table 2: In Vivo Pharmacokinetic Properties of **Alk2-IN-2** in Mice

The ALK2 Signaling Pathway and Mechanism of Inhibition

ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. The binding of BMP ligands to a complex of type I and type II receptors initiates a signaling cascade that ultimately leads to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Alk2-IN-2 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 kinase domain. This binding event prevents the phosphorylation of ALK2's downstream targets, effectively blocking the signaling cascade.



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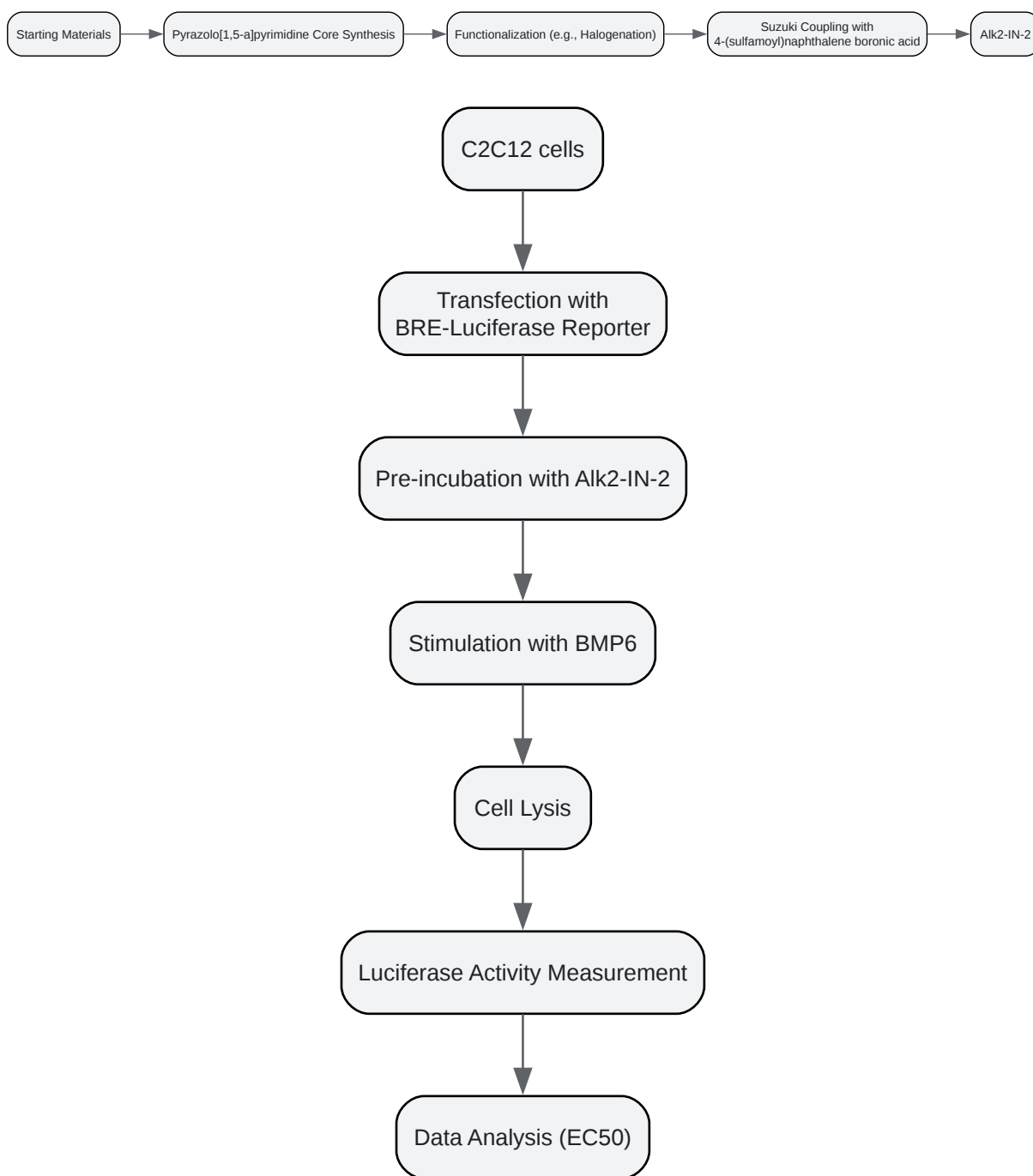
Figure 1: The ALK2 signaling pathway and the inhibitory action of **Alk2-IN-2**.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of **Alk2-IN-2**.

Synthesis of Alk2-IN-2

The synthesis of **Alk2-IN-2** is based on the construction of the pyrazolo[1,5-a]pyrimidine scaffold. While the specific, step-by-step protocol for **Alk2-IN-2** is detailed in the primary literature, the general approach involves a multi-step synthesis. A key step is the Suzuki coupling reaction to introduce the 4-(sulfamoyl)naphthyl group.



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References

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